3-Dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride
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Overview
Description
3-Dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H18NOP·HCl. It is known for its unique structure, which includes a dimethylphosphoryl group attached to a phenylpropan-1-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride typically involves the reaction of dimethylphosphoryl chloride with 3-phenylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylphosphoryl-3-phenylpropan-1-amine: The non-hydrochloride form of the compound.
3-Phenylpropan-1-amine: Lacks the dimethylphosphoryl group.
Dimethylphosphoryl chloride: A precursor used in the synthesis of the compound.
Uniqueness
3-Dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride is unique due to the presence of both the dimethylphosphoryl and phenylpropan-1-amine moieties. This combination imparts distinctive chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
3-dimethylphosphoryl-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NOP.ClH/c1-14(2,13)11(8-9-12)10-6-4-3-5-7-10;/h3-7,11H,8-9,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGWHACNQOGOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(CCN)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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